molecular formula C4H9NO B112356 Azetidin-2-ylmethanol CAS No. 250274-91-0

Azetidin-2-ylmethanol

Cat. No.: B112356
CAS No.: 250274-91-0
M. Wt: 87.12 g/mol
InChI Key: FTWWNKCHSPDIQW-UHFFFAOYSA-N
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Description

Azetidin-2-ylmethanol is a nitrogen-containing heterocyclic compound with the molecular formula C4H9NO. It features a four-membered azetidine ring with a hydroxymethyl group attached to the second carbon atom. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Azetidin-2-ylmethanol can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of azetidine with formaldehyde can yield this compound. Another method includes the reduction of azetidin-2-one derivatives using suitable reducing agents.

Industrial Production Methods: In industrial settings, the production of this compound often involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the cyclization and reduction processes efficiently.

Chemical Reactions Analysis

Types of Reactions: Azetidin-2-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form azetidine derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Azetidin-2-carboxylic acid.

    Reduction: Azetidine.

    Substitution: Various azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Azetidin-2-ylmethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: this compound derivatives are explored for their potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of azetidin-2-ylmethanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The azetidine ring’s strain also plays a crucial role in its reactivity, making it a valuable intermediate in various chemical transformations.

Comparison with Similar Compounds

Azetidin-2-ylmethanol can be compared with other similar compounds, such as:

    Azetidine: A simpler structure without the hydroxymethyl group, making it less reactive in certain transformations.

    Azetidin-2-one: Contains a carbonyl group, leading to different reactivity patterns, especially in nucleophilic addition reactions.

    Azetidine-2-carboxylic acid: An oxidized form of this compound, with distinct chemical properties and applications.

The uniqueness of this compound lies in its combination of the azetidine ring and the hydroxymethyl group, providing a versatile platform for various chemical and biological applications.

Properties

IUPAC Name

azetidin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c6-3-4-1-2-5-4/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWWNKCHSPDIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570479
Record name (Azetidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104587-62-4, 250274-91-0
Record name (Azetidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (azetidin-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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